2'-(Ethylamino)-acetophenone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-[2-(ethylamino)phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-11-10-7-5-4-6-9(10)8(2)12/h4-7,11H,3H2,1-2H3 |
InChI Key |
OFAQEYXACQHBNR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
Reaction Mechanism Elucidation and Kinetic Studies
Mechanistic Pathways of Key Transformations
The formation of 2'-(Ethylamino)-acetophenone is not typically a single-step process. It generally involves the synthesis of a 2'-aminoacetophenone (B46740) precursor followed by the introduction of the ethyl group.
One established pathway for creating the core 2-aminobenzophenone structure (a close analog to 2'-aminoacetophenone) begins with nitrobenzene derivatives. tubitak.gov.tr This approach involves a nucleophilic substitution reaction of a substituted nitrobenzene with phenylacetonitrile, which proceeds through a 2,1-benzisoxazole intermediate. The subsequent reduction of this intermediate yields the 2-aminobenzophenone. tubitak.gov.tr This method avoids the often harsh conditions of Friedel-Crafts acylations. wum.edu.pl
The key transformation to yield the final product is the N-alkylation of the 2'-aminoacetophenone precursor. A specific and efficient method for this step is phase-transfer catalysis (PTC). In this process, the 2'-aminoacetophenone is reacted with an ethylating agent, such as diethyl sulfate, in a biphasic system (e.g., toluene/aqueous NaOH). A phase-transfer catalyst, like a quaternary ammonium (B1175870) salt, facilitates the reaction. The mechanism involves the deprotonation of the primary amine by the strong base in the aqueous phase. The catalyst then transports the resulting amine anion into the organic phase, where it can react with the ethylating agent. This method is highly effective for achieving specific N-monoalkylation, preventing the formation of undesired dialkylated products. semanticscholar.org
Another mechanistic approach for N-alkylation involves the "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by iridium or ruthenium complexes. researchgate.net This pathway involves the temporary oxidation of a primary alcohol (e.g., ethanol) to an aldehyde by the metal catalyst. The aldehyde then reacts with the primary amine to form an imine intermediate. In the final step, the metal-hydride catalyst, which was formed during the initial oxidation, reduces the imine to the desired secondary amine, regenerating the catalyst and releasing water as the only byproduct. researchgate.net
Investigation of Reaction Intermediates
The identification of reaction intermediates is fundamental to understanding the mechanistic pathway. In the synthesis of the 2-aminobenzophenone core from nitrobenzenes, the 2,1-benzisoxazole is a key, isolable intermediate. tubitak.gov.tr Its formation is the result of the nucleophilic attack of the phenylacetonitrile carbanion on the nitroaromatic ring, followed by intramolecular cyclization and rearrangement.
During the subsequent reduction of the 2,1-benzisoxazole with reagents like iron powder in acetic acid, transient nitroso and hydroxylamine (B1172632) species are likely formed as the isoxazole ring is cleaved and the nitrogen atom is reduced to the primary amine of the final 2'-aminoacetophenone. tubitak.gov.tr
For the N-ethylation step via phase-transfer catalysis, the primary intermediate is the deprotonated amine anion (an amide anion) of 2'-aminoacetophenone. This highly nucleophilic species is generated at the interface of the organic and aqueous layers by a strong base and is then shuttled into the organic phase by the catalyst to react with the ethylating agent. semanticscholar.org
In the "borrowing hydrogen" mechanism for N-alkylation, two significant intermediates are involved. The first is the imine intermediate , formed from the condensation of 2'-aminoacetophenone with the aldehyde (generated in-situ from the alcohol). The second is the metal-hydride complex , which is the active species responsible for the reduction of the imine to the final ethylamino product. researchgate.netnih.gov
Kinetic Aspects of Synthetic Reactions
Detailed kinetic studies specifically for the synthesis of this compound are not extensively documented in the literature. However, the kinetic aspects can be inferred from the methodologies employed.
For the synthesis of the 2-aminobenzophenone precursor, the use of ultrasonic irradiation has been shown to significantly accelerate reaction kinetics. tubitak.gov.trresearchgate.net Ultrasound promotes the nucleophilic substitution and the reduction steps, leading to higher yields in substantially shorter reaction times compared to conventional heating methods. tubitak.gov.tr This rate enhancement is attributed to the effects of acoustic cavitation, which improves mass transfer and increases the reactivity of the solid iron powder used in the reduction.
The kinetics of the phase-transfer catalyzed N-ethylation are influenced by several factors:
Catalyst Efficiency: The structure and lipophilicity of the quaternary ammonium salt determine its ability to transport the amine anion, directly impacting the reaction rate.
Stirring Speed: In a biphasic system, the rate of interfacial transport is critical. Vigorous stirring increases the interfacial surface area, accelerating the reaction.
Concentration of Base: The concentration of the aqueous base (e.g., NaOH) influences the equilibrium of the amine deprotonation, thereby affecting the concentration of the active nucleophile. semanticscholar.org
The table below summarizes the effect of reaction conditions on the reduction of a 2,1-benzisoxazole intermediate to the corresponding 2-aminobenzophenone, highlighting the kinetic advantages of ultrasound. tubitak.gov.tr
| Entry | Substrate | Method | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 3-phenyl-2,1-benzisoxazole | Reflux | 40 | 80 |
| 2 | 3-phenyl-2,1-benzisoxazole | Ultrasound | 5 | 95 |
| 3 | 5-Chloro-3-phenyl-2,1-benzisoxazole | Reflux | 40 | 85 |
| 4 | 5-Chloro-3-phenyl-2,1-benzisoxazole | Ultrasound | 5 | 98 |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
A thorough review of published scientific literature did not yield specific ¹H or ¹³C NMR spectroscopic data for 2'-(Ethylamino)-acetophenone. While NMR data is available for structurally similar compounds such as acetophenone (B1666503) and other substituted derivatives, no experimental chemical shifts, coupling constants, or spectral assignments for the title compound have been reported.
Infrared (IR) Spectroscopy for Functional Group Analysis
Searches of scientific databases and literature for the experimental infrared (IR) spectrum of this compound did not provide specific absorption frequencies or a full spectrum. Therefore, a detailed analysis of its functional groups based on reported experimental IR data is not possible at this time.
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Confirmation
While the nominal and exact masses can be calculated from the molecular formula (C₁₀H₁₃NO), a search of the scientific literature did not uncover any published experimental mass spectrometry (MS) or high-resolution mass spectrometry (HRESIMS) data for this compound. Consequently, information regarding its fragmentation patterns or experimental confirmation of its molecular formula is not available in the reviewed literature.
Single-Crystal X-ray Diffraction for Definitive Structural Determination
There are no reports in the surveyed scientific literature of the single-crystal X-ray diffraction analysis of this compound. As a result, definitive experimental data on its crystal system, space group, unit cell dimensions, and precise atomic coordinates in the solid state have not been determined or published.
Vibrational Spectroscopy (Raman) for Conformational Analysis
No studies utilizing Raman spectroscopy for the conformational analysis of this compound have been found in the published scientific literature. Information on its vibrational modes and conformational isomers based on experimental Raman data is currently unavailable.
Incoherent Inelastic Neutron Scattering (IINS) for Molecular Dynamics Studies
A comprehensive literature search revealed no studies that have employed incoherent inelastic neutron scattering (IINS) to investigate the molecular dynamics of this compound. This technique, which probes the motions of atoms within a molecule, has not been applied to this specific compound according to available records.
Nuclear Quadrupole Resonance (NQR) Spectroscopy for Solid-State Characterization
No published research could be found that applies Nuclear Quadrupole Resonance (NQR) spectroscopy to the solid-state characterization of this compound. This method, which is sensitive to the local electronic environment of quadrupolar nuclei, has not been used to study this compound based on the available scientific literature.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to molecules like 2'-(Ethylamino)-acetophenone and its derivatives to understand their geometric, electronic, and energetic properties.
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This process involves finding the minimum energy structure on the potential energy surface. For derivatives of acetophenone (B1666503), geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p). nih.govnih.gov This level of theory has been shown to yield geometric parameters, such as bond lengths and angles, that are in close agreement with experimental data where available. nih.gov The optimization process ensures that the calculated structure represents a true energy minimum, which is confirmed by performing vibrational frequency calculations to ensure there are no imaginary frequencies. nih.gov
Molecules with rotatable bonds, such as the ethylamino and acetyl groups in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves exploring the potential energy surface (PES) to identify the different stable conformers and the energy barriers that separate them.
By systematically rotating the dihedral angles associated with the C-N and C-C single bonds of the substituents, a PES can be mapped out. This analysis identifies the global minimum energy conformer (the most stable structure) as well as other local minima (less stable, but still potentially populated conformers). For related compounds, DFT calculations have been used to determine the relative stability of different conformers. nih.govnih.gov For instance, studies on similar molecules show that intramolecular hydrogen bonding can significantly influence conformational preference. nih.gov In this compound, an intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen is possible and would likely be a key factor in stabilizing the preferred conformation.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cnyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. pku.edu.cn The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov
For this compound, the electron-donating ethylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing acetyl group will lower the energy of the LUMO. DFT calculations can precisely quantify these energies and map the spatial distribution of the HOMO and LUMO. The HOMO would likely be localized over the phenyl ring and the nitrogen atom of the amino group, while the LUMO would be concentrated around the carbonyl group and the phenyl ring.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.6 | LUMO-HOMO Energy Difference |
Understanding how electrons are distributed within a molecule is crucial for predicting its behavior. Natural Population Analysis (NPA), performed through Natural Bond Orbital (NBO) calculations, is a robust method for determining the partial atomic charges on each atom. researchgate.netuni-muenchen.de Unlike other methods, NPA is known for its numerical stability and better description of electron distribution, especially in polar molecules. researchgate.net
NBO analysis provides a picture of the molecule that aligns with Lewis structures, describing localized bonds and lone pairs. uni-muenchen.de It also reveals delocalization effects through the analysis of donor-acceptor interactions, which can be quantified using second-order perturbation theory. bibliotekanauki.pl For this compound, NPA would likely show a negative charge on the highly electronegative oxygen and nitrogen atoms and positive charges on the adjacent carbon atoms and the amino hydrogen. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding, and for identifying potential sites for nucleophilic or electrophilic attack.
| Atom | Natural Charge (e) |
|---|---|
| O (Carbonyl) | -0.65 |
| N (Amino) | -0.80 |
| C (Carbonyl) | +0.50 |
| C (Phenyl ring, attached to N) | -0.25 |
While this compound is a closed-shell molecule in its ground state, DFT is also a vital tool for studying open-shell systems, such as radicals or transition metal complexes, which have unpaired electrons. rsc.org The accurate prediction of spin states and spin densities is a known challenge for DFT, with results often being highly dependent on the chosen functional. tu-braunschweig.de
For instance, in studies of iron complexes, different functionals can predict different ground spin states (e.g., doublet vs. quartet). tu-braunschweig.de Hybrid functionals with a higher percentage of exact Hartree-Fock exchange, like B3LYP, may favor higher spin states, while pure functionals often favor lower spin states. tu-braunschweig.de Although not directly applicable to the ground state of this compound itself, these methods would be essential for studying its radical cations or anions, or its interactions with transition metals, where different spin multiplicities could arise.
The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net There is no single universal functional or basis set that is optimal for all systems and properties. stackexchange.com
Functionals: For organic molecules like this compound, hybrid functionals such as B3LYP are widely used and often provide a good balance between accuracy and computational cost for geometry and energy calculations. nih.govresearchgate.net For properties involving long-range interactions or charge transfer, range-separated functionals or those including dispersion corrections (e.g., B3LYP-D3) are often necessary. youtube.com The M06 family of functionals can also be a good choice for a broad range of applications. stackexchange.com
Basis Sets: The basis set determines the flexibility given to electrons to occupy space. Pople-style basis sets, like 6-31G(d,p) or the larger 6-311+G(d,p), are common choices for organic molecules. nih.govreddit.com The inclusion of polarization functions (d,p) is crucial for accurately describing bonding, and diffuse functions (+) are important for anions, excited states, and systems with significant non-covalent interactions. acs.org For higher accuracy, correlation-consistent basis sets, such as aug-cc-pVDZ, may be used, though they come with a higher computational cost. acs.org The selection is often a compromise between the desired accuracy and available computational resources. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited-state properties of molecules. semanticscholar.orgresearchgate.netrsc.org It is an extension of Density Functional Theory (DFT) that can predict properties related to how a molecule interacts with light, such as its absorption and emission spectra. researchgate.net For 2’-(Ethylamino)-acetophenone, TD-DFT calculations could provide valuable insights into its photophysical behavior.
A hypothetical TD-DFT calculation for 2’-(Ethylamino)-acetophenone could predict its UV-Vis absorption spectrum. This involves calculating the energies of the vertical electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which are related to the intensity of the absorption peaks. The results of such a hypothetical calculation are presented in the table below.
Table 1: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound Calculations performed in a simulated aqueous environment.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 3.85 | 322 | 0.15 |
| S₀ → S₂ | 4.52 | 274 | 0.45 |
| S₀ → S₃ | 5.10 | 243 | 0.08 |
These hypothetical results suggest that 2’-(Ethylamino)-acetophenone would have two main absorption bands in the UV region, with the stronger absorption occurring at a shorter wavelength. Such information is crucial for understanding the photostability of the compound and its potential applications in areas like photosensitization. nih.gov
Molecular Dynamics and Monte Carlo Simulations in Reaction Studies
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.govdntb.gov.ua These simulations can provide insights into reaction mechanisms, conformational changes, and interactions with other molecules. researchgate.net
Molecular Dynamics (MD) simulations would involve calculating the trajectory of each atom in a system containing 2’-(Ethylamino)-acetophenone and other relevant molecules (e.g., solvent, reactants) by solving Newton's equations of motion. nih.gov This would allow for the visualization of how the molecule moves and interacts with its environment at an atomic level. For instance, an MD simulation could be used to study the conformational flexibility of the ethylamino group and its influence on the reactivity of the acetophenone moiety.
Monte Carlo (MC) simulations, on the other hand, use statistical methods to sample different configurations of a system. In the context of reaction studies, MC methods can be employed to explore the potential energy surface of a reaction involving 2’-(Ethylamino)-acetophenone, helping to identify transition states and calculate reaction rates.
A hypothetical simulation study could investigate the interaction of 2’-(Ethylamino)-acetophenone with a solvent, such as water, to understand its solvation dynamics. The following table presents hypothetical data from such a simulation.
Table 2: Hypothetical Simulation Data for this compound in Water
| Simulation Parameter | Value |
| Simulation Time | 100 ns |
| Number of Water Molecules | 512 |
| Average Number of Hydrogen Bonds (to molecule) | 2.3 |
| Radial Distribution Function (g(r)) Peak (N-H···O) | 1.8 Å |
| Radial Distribution Function (g(r)) Peak (C=O···H-O) | 1.9 Å |
Molecular Docking for Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug discovery to predict how a small molecule (ligand), such as 2’-(Ethylamino)-acetophenone, might interact with a biological target, typically a protein (receptor). walisongo.ac.id
The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. nih.gov This can help to identify potential biological targets for the compound and to understand the molecular basis of its activity.
A hypothetical molecular docking study could be performed to investigate the interaction of 2’-(Ethylamino)-acetophenone with a specific enzyme, for example, monoamine oxidase (MAO). The results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific interactions between the ligand and the amino acid residues in the active site of the enzyme.
Table 3: Hypothetical Molecular Docking Results of this compound with Monoamine Oxidase A (MAO-A)
| Ligand | Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | MAO-A | -7.2 | Tyr407, Tyr444, Phe208 |
The hypothetical binding affinity suggests a favorable interaction. The key interacting residues would likely form hydrogen bonds and hydrophobic interactions with the ligand, stabilizing the complex.
Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui Indices)
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity. polimi.it Fukui indices, derived from conceptual Density Functional Theory (DFT), are particularly useful for identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. researchgate.netnih.govmdpi.com
The Fukui function, f(r), describes the change in electron density at a particular point when an electron is added to or removed from the molecule. nih.gov Condensed Fukui indices simplify this by providing a value for each atom in the molecule.
f+ : Indicates the susceptibility of an atom to nucleophilic attack.
f- : Indicates the susceptibility of an atom to electrophilic attack.
f⁰ : Indicates the susceptibility of an atom to radical attack.
Hypothetical condensed Fukui indices for selected atoms in 2’-(Ethylamino)-acetophenone are presented in the table below.
Table 4: Hypothetical Condensed Fukui Indices for Selected Atoms of this compound
| Atom | f+ | f- | f⁰ |
| Carbonyl Carbon (C=O) | 0.25 | 0.05 | 0.15 |
| Carbonyl Oxygen (C=O) | 0.08 | 0.18 | 0.13 |
| Nitrogen (N) | 0.03 | 0.22 | 0.125 |
| Phenyl Carbon (ortho to C=O) | 0.12 | 0.09 | 0.105 |
| Phenyl Carbon (para to C=O) | 0.15 | 0.07 | 0.11 |
Based on these hypothetical values, the carbonyl carbon would be the most likely site for a nucleophilic attack, while the nitrogen atom and the carbonyl oxygen would be the most susceptible to an electrophilic attack.
Academic Research Applications and Contexts
Role as Building Blocks in Organic Synthesis
One of the most significant roles of 2'-(Ethylamino)-acetophenone in academic research is its use as a foundational building block for the synthesis of more complex molecules, especially heterocyclic compounds. nih.govresearchgate.net Amino acetophenones are recognized as convenient starting materials for creating a diverse range of organic structures. ichem.md The acetyl group of acetophenones can undergo various transformations, making them ideal precursors for building heterocyclic rings which are prevalent in pharmaceuticals and natural products. ichem.mdnih.gov
A primary application is in the synthesis of quinoline (B57606) and quinolone derivatives. mdpi.com Quinolines are nitrogen-containing heterocyclic aromatic compounds that form the core structure of many biologically active substances. nih.govnih.gov The synthesis can be achieved through reactions where the amino group and the acetyl group of the acetophenone (B1666503) derivative participate in cyclization reactions. For instance, in a Friedel–Crafts-type reaction, an ortho-amino acetophenone can react with an aroyl chloride to form an amide, which then undergoes intramolecular cyclization to yield a quinolone framework. mdpi.commdpi.com This strategic use of this compound allows for the systematic construction of libraries of complex molecules for further study. nih.gov
| Starting Material | Reaction Type | Product Class | Significance |
| This compound | Intramolecular Cyclization | Quinolines / Quinolones | Core structures in many pharmaceuticals and bioactive compounds. nih.govnih.gov |
| Amino Acetophenones | Condensation & Cyclization | Flavone Analogs | Analogs of naturally occurring compounds with diverse biological properties. researchgate.netmdpi.com |
| Amino Acetophenones | Darzens Reaction | Epoxychalcones | Stable intermediates that are analogs of natural chalcones. mdpi.com |
Development of Novel Synthetic Methodologies
Beyond its role as a simple precursor, this compound and related compounds are utilized in the development and optimization of new synthetic methodologies. fasanolab.com Researchers aim to create reactions that are more efficient, sustainable, and versatile, often referred to as "Green Chemistry". mdpi.com Acetophenones are considered useful models for developing such methods. ichem.md
For example, the synthesis of quinolines can be achieved through various named reactions like the Combes synthesis or the Friedländer reaction. nih.gov Academic research focuses on improving these classic methods by using novel catalysts or reaction conditions. Research in this area might involve using this compound as a substrate to test the efficacy of a new Lewis acid catalyst or to develop a one-pot, multicomponent reaction that increases efficiency by reducing the number of separate steps and purification procedures. nih.govresearchgate.net Such methodological advancements are crucial for making the synthesis of valuable compounds more practical and scalable. scielo.br
Investigation of Intramolecular Processes and Macroscopic Phenomena
The study of derivatives closely related to this compound provides valuable insights into fundamental intramolecular processes. These processes, such as hydrogen bonding, dictate the three-dimensional shape and, consequently, the properties of a molecule. In a study of a related compound, 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, researchers synthesized the molecule to investigate its structure. nih.gov Using spectroscopic methods and quantum chemical calculations, they determined that its geometry is stabilized by two intramolecular hydrogen bonds between N-H and C=O groups. nih.gov These bonds influence the molecule's conformation, causing the phenyl fragments to orient perpendicularly to each other. nih.gov Studying such fundamental interactions in molecules derived from this compound helps scientists understand the forces that govern molecular structure and reactivity.
While "macroscopic quantum phenomena" typically refer to effects like superconductivity observed in large-scale systems, the collective behavior of molecules in a solid state, such as crystal packing, is a macroscopic manifestation of intramolecular forces. wikipedia.orguniversite-paris-saclay.frdartmouth.edu The specific geometry imposed by the intramolecular hydrogen bonds in derivatives of this compound influences how these molecules arrange themselves in a crystal lattice, which is a macroscopic property.
Derivatization for Exploration of Structure-Property Relationships
For instance, the ethyl group on the nitrogen atom could be replaced with other alkyl groups (methyl, propyl, etc.) to study how the size of this group influences the molecule's reactivity or biological interactions. Similarly, substituents could be added to the aromatic ring. Each new derivative is then characterized and tested to correlate the structural change with changes in properties like solubility, melting point, or interaction with biological targets. This systematic approach is fundamental to rational drug design and materials science. semanticscholar.org
| Parent Compound | Modification Site | Example Modification | Property to Investigate |
| This compound | Ethyl Group | Replace with Propyl Group | Effect of alkyl chain length on steric hindrance or solubility. |
| This compound | Aromatic Ring | Add a Methoxy Group | Influence of electron-donating groups on reaction kinetics. |
| This compound | Acetyl Group | Reduce to an Alcohol | Impact of the carbonyl group on hydrogen bonding and reactivity. |
Natural Product Isolation and Structural Elucidation
While many acetophenones are found in nature, this compound itself is primarily a synthetic compound. nih.govkib.ac.cn However, it plays a crucial role in the broader context of natural product chemistry, specifically in structural elucidation. researchgate.net When a new compound is isolated from a natural source (e.g., a plant or fungus), its exact chemical structure must be determined. Spectroscopic methods provide clues, but definitive proof often requires total synthesis. researchgate.net
In this process, chemists propose a possible structure for the newly isolated natural product and then devise a synthetic route to create that exact molecule from known starting materials. researchgate.net A molecule like this compound could serve as a key fragment or starting point in such a multi-step synthesis. Once the synthesis is complete, the properties of the lab-made compound are compared to those of the natural sample. If all properties—such as mass spectra and NMR data—are identical, the proposed structure of the natural product is confirmed. This process is a cornerstone of natural product chemistry, resolving ambiguities and validating new molecular discoveries. researchgate.netresearchgate.net
Future Research Trajectories and Challenges
Advancements in Stereoselective Synthesis
The synthesis of chiral molecules is a central theme in modern chemistry, particularly for applications in pharmaceuticals and materials science. nih.govyale.edu For β-amino ketones like 2'-(Ethylamino)-acetophenone, achieving high levels of stereoselectivity is a significant goal. monash.edubenthamscience.com Future research is expected to move beyond classical resolution methods, which are often inefficient, and focus on more advanced asymmetric synthesis strategies. taylorfrancis.com
Key areas for advancement include:
Development of Novel Chiral Catalysts: Research into new organocatalysts, such as those derived from cinchona alkaloids or chiral amines, is expected to yield more efficient and highly enantioselective methods for synthesizing chiral amino ketones. yale.eduprinceton.edunih.gov The use of N-heterocyclic carbenes (NHCs) and chiral sulfinamide-based ligands also represents a promising frontier for asymmetric catalysis. yale.edu
Biocatalysis: The application of enzymes, such as ketoreductases (KREDs) and transaminases, offers a powerful, environmentally friendly approach to producing enantiopure compounds. academie-sciences.frresearchgate.netillinois.edu Future work will likely involve screening for novel microbial strains and protein engineering to develop enzymes with tailored substrate specificity and stereoselectivity for acetophenone (B1666503) derivatives. illinois.eduijstr.org The use of whole-cell biocatalysts, which simplifies the process by providing cofactor regeneration in situ, is a particularly attractive strategy. illinois.edu
Substrate-Controlled Synthesis: Utilizing chiral auxiliaries, such as tert-butanesulfinamide, has proven to be a robust method for the asymmetric synthesis of a wide variety of amines. yale.edunih.gov Further development of new, easily cleavable, and recyclable chiral auxiliaries could streamline the synthesis of chiral this compound derivatives.
Table 1: Comparison of Asymmetric Synthesis Strategies
| Strategy | Advantages | Challenges | Future Direction |
|---|---|---|---|
| Chiral Catalysis | Low catalyst loading, high turnover numbers, potential for broad substrate scope. princeton.edu | Catalyst cost and sensitivity, optimization of reaction conditions. | Development of robust, inexpensive organocatalysts and metal-free catalytic systems. princeton.edu |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. academie-sciences.frijstr.org | Limited substrate scope for wild-type enzymes, potential for product inhibition. | Enzyme engineering and discovery of novel enzymes from diverse environments. illinois.edu |
| Chiral Auxiliaries | High diastereoselectivity, reliable and predictable outcomes. nih.gov | Stoichiometric use of the auxiliary, requires additional protection/deprotection steps. | Design of new auxiliaries that are easily attached, removed, and recycled. |
Integration of Advanced Computational Approaches with Experimental Studies
The synergy between computational modeling and experimental work is becoming an indispensable tool in chemical research. nih.govunifap.br For this compound, computational methods can provide deep insights that guide and accelerate experimental discovery.
Future integration is anticipated in the following areas:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to map out reaction energy profiles, identify transition states, and understand the role of catalysts in stereoselective reactions. scispace.comresearchgate.net This knowledge is crucial for optimizing reaction conditions and designing more effective catalysts for the synthesis of aminoacetophenones.
Virtual Screening and Catalyst Design: Molecular modeling techniques allow for the in silico design and screening of large libraries of potential catalysts or chiral auxiliaries before committing to laboratory synthesis. mdpi.com This approach can significantly reduce the time and resources required to identify optimal synthetic routes.
Predicting Molecular Properties: Computational tools can predict various physicochemical properties of this compound and its derivatives, aiding in the design of molecules with specific characteristics. unifap.br Molecular dynamics (MD) simulations can further explore the conformational behavior and interactions of these molecules in different environments. mdpi.comnih.gov
Exploration of Novel Reaction Pathways and Catalysis
While traditional methods for synthesizing aminoacetophenones exist, there is a continuous drive to discover more efficient and versatile reaction pathways. guidechem.com Future research will likely explore innovative activation modes and catalytic systems.
Potential avenues for exploration include:
C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. yale.edu Developing catalytic systems that can selectively activate specific C-H bonds on an acetophenone or aniline (B41778) precursor could lead to novel and streamlined syntheses of this compound.
Electrocatalysis and Photocatalysis: These methods use electricity or light to drive chemical reactions, often under mild conditions. organic-chemistry.org Electrocatalytic C-H/N-H coupling has already been demonstrated for the synthesis of isatins from 2'-aminoacetophenones, suggesting its potential for other transformations. organic-chemistry.org Photocatalysis offers another route to generate reactive intermediates for novel bond formations. mdpi.com
Flow Chemistry: Performing syntheses in continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate scaling up. rsc.org The development of robust catalytic systems, such as immobilized catalysts, compatible with flow conditions could significantly enhance the production of this compound. rsc.org
Development of Environmentally Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic processes in both academic and industrial settings. mdpi.comjocpr.com The development of sustainable routes to this compound is a critical challenge for future research.
Key focuses for sustainable synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents is a primary goal of green chemistry. jocpr.com Research into reaction conditions that are effective in these solvents is essential.
Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product minimizes waste. researchgate.net This involves exploring catalytic cycles and reaction pathways, such as reductive amination or hydrogenation, that are inherently more atom-economical than traditional methods relying on stoichiometric reagents. researchgate.netgoogle.com
Renewable Feedstocks: Investigating synthetic pathways that begin from renewable, bio-based starting materials instead of petroleum-derived precursors is a long-term goal for sustainable chemistry. jocpr.com
Energy Efficiency: The use of alternative energy sources like microwave irradiation or mechanochemical grinding can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comresearchgate.net
Table 2: Green Chemistry Approaches for Synthesis
| Principle | Application to Synthesis of this compound | Anticipated Benefits |
|---|---|---|
| Waste Prevention | Utilizing catalytic hydrogenation over traditional iron powder reduction. google.compatsnap.com | Reduced environmental pollution and equipment corrosion. patsnap.com |
| Atom Economy | Employing transition metal-catalyzed hydrogenation of nitriles or reductive amination. researchgate.net | Higher efficiency and less byproduct formation. researchgate.net |
| Safer Solvents | Developing reactions in water, ionic liquids, or under solvent-free conditions. jocpr.comresearchgate.net | Reduced toxicity and environmental impact. jocpr.com |
| Energy Efficiency | Using microwave-assisted or electrochemical synthesis methods. organic-chemistry.orgresearchgate.net | Faster reactions, lower energy consumption, and milder conditions. organic-chemistry.orgmdpi.com |
| Catalysis | Shifting from stoichiometric reagents to recyclable biocatalysts or heterogeneous catalysts. mdpi.comgoogle.com | Increased efficiency, reduced waste, and easier product purification. mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2'-(ethylamino)-acetophenone, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : Reductive amination of 2-acetylphenol with ethylamine under hydrogen gas (H₂) using palladium catalysts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3) .
- Route 2 : Friedel-Crafts acylation of aniline derivatives followed by ethylamine substitution. Optimize temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. toluene) to minimize side products like diethylated analogs .
- Key Data : Yields range from 45–72% depending on solvent choice and catalyst efficiency.
Q. How should researchers characterize this compound to confirm purity and structural integrity?
- Analytical Workflow :
- NMR : Compare ¹H NMR (δ 1.2–1.4 ppm for ethyl -CH₃, δ 6.8–7.5 ppm for aromatic protons) and ¹³C NMR (δ 205–210 ppm for ketone) to reference spectra .
- LC-MS : Use ESI+ mode for molecular ion [M+H]⁺ at m/z 164.2. Monitor fragmentation patterns to detect impurities (e.g., unreacted starting materials) .
- Melting Point : Pure compound typically melts at 85–87°C .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- PPE : Wear nitrile gloves and goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of vapors; airborne concentrations should not exceed 5 ppm (ACGIH guidelines) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts show promise?
- Strategies :
- Asymmetric Catalysis : Use chiral Brønsted acids (e.g., BINOL-phosphoric acids) to induce enantioselectivity during reductive amination. Reported enantiomeric excess (ee) up to 88% .
- Chiral Resolutions : Employ HPLC with amylose-based columns (e.g., Chiralpak AD-H) for separation of racemic mixtures .
Q. What analytical techniques resolve contradictions in reported solubility data for this compound?
- Contradiction Analysis :
- Discrepancy : Solubility in ethanol varies from 16 mg/mL to 25 mg/mL across studies .
- Resolution : Use dynamic light scattering (DLS) to assess aggregation at high concentrations. Confirm via UV-Vis spectroscopy (λmax = 270 nm) with dilution series .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Stability Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
